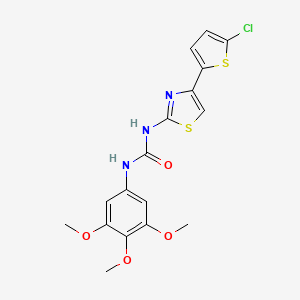

1-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a thiazole ring, a chlorothiophene moiety, and a trimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Méthodes De Préparation

The synthesis of 1-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea typically involves multi-step chemical reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thiourea derivative with an α-haloketone under basic conditions.

Introduction of the Chlorothiophene Moiety: The chlorothiophene group can be introduced through a halogenation reaction, where a thiophene derivative is treated with a chlorinating agent such as thionyl chloride.

Coupling with the Trimethoxyphenyl Group: The final step involves the coupling of the thiazole-chlorothiophene intermediate with a trimethoxyphenyl isocyanate to form the desired urea derivative.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity of the final product.

Analyse Des Réactions Chimiques

1-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitro or carbonyl groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the chlorothiophene moiety can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Applications De Recherche Scientifique

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development and biochemical studies.

Medicine: Preliminary studies suggest that the compound may possess anti-inflammatory, antimicrobial, and anticancer properties, warranting further investigation for therapeutic applications.

Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical structure.

Mécanisme D'action

The mechanism of action of 1-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting Enzymes: It can bind to the active sites of enzymes, blocking their catalytic activity and affecting metabolic pathways.

Modulating Receptors: The compound may interact with cell surface receptors, altering signal transduction pathways and cellular responses.

Inducing Apoptosis: In cancer cells, the compound may trigger programmed cell death by activating apoptotic pathways.

Comparaison Avec Des Composés Similaires

1-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea can be compared with other similar compounds, such as:

1-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea: This compound lacks one methoxy group on the phenyl ring, which may affect its biological activity and chemical properties.

1-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)thiourea: The thiourea derivative has a sulfur atom in place of the oxygen atom in the urea group, potentially altering its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Activité Biologique

The compound 1-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea is part of a class of derivatives that have shown significant biological activity, particularly in anti-inflammatory and analgesic contexts. This article delves into the synthesis, biological activity, and relevant research findings associated with this compound.

Chemical Synthesis

The synthesis of the target compound involves multiple steps, beginning with the bromination of 1-(4-chlorothiophen-2-yl)ethan-1-one , followed by treatment with thiourea to form 4-(4-chlorothiophen-2-yl)thiazol-2-amine . Subsequent reactions involve the use of N-bromosuccinimide and primary or secondary amines to yield various derivatives, including the final compound of interest. The detailed synthetic pathway is crucial for understanding how modifications can affect biological activity.

Synthesis Steps Overview

| Step | Reaction | Reagents | Conditions |

|---|---|---|---|

| 1 | Bromination | 1-(4-chlorothiophen-2-yl)ethan-1-one | Diethyl ether, Room temperature |

| 2 | Thiourea Reaction | 4-(4-chlorothiophen-2-yl)thiazol-2-amine | High temperature (80°C) |

| 3 | N-Bromosuccinimide Treatment | Compound from Step 2 | Low temperature (0°C) |

| 4 | Final Derivative Formation | Primary/secondary amines | Dimethylformamide, 70°C |

Anti-inflammatory and Analgesic Properties

Recent studies have focused on the anti-inflammatory and analgesic properties of compounds derived from thiazole and thiophene moieties. The biological activity of This compound was evaluated through various assays targeting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

Key Findings

- COX Inhibition : The compound exhibited potent inhibition of COX enzymes, particularly COX-2, which is implicated in inflammatory processes. The IC50 values ranged from 0.76 to 9.01 μM , significantly lower than that of celecoxib (IC50 = 0.05 μM), indicating strong anti-inflammatory potential .

- LOX Inhibition : The compound also demonstrated inhibitory effects on LOX enzymes, with IC50 values for selected derivatives being 23.08 μM and 38.46 μM , compared to zileuton (IC50 = 11.00 μM), showcasing its potential in managing inflammatory pathways .

- In Vivo Studies : In vivo studies using animal models confirmed the analgesic effects observed in vitro, with significant reductions in pain response measured through the hot plate method and carrageenan-induced inflammation assays .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the interaction mechanisms between the compound and target proteins involved in the COX/LOX pathways. These studies support the experimental findings by providing insights into binding affinities and interaction sites that contribute to the biological activity of the compound.

Case Study 1: Analgesic Efficacy

A study investigated the analgesic efficacy of several derivatives including This compound in a controlled animal model. Results indicated a dose-dependent response where administration at doses of 5 mg/kg , 10 mg/kg , and 20 mg/kg resulted in significant pain relief compared to control groups .

Case Study 2: Anti-inflammatory Response

Another study evaluated the anti-inflammatory response using carrageenan-induced paw edema models. The compound showed significant reduction in paw swelling at all tested doses, reinforcing its potential as an effective anti-inflammatory agent .

Propriétés

IUPAC Name |

1-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O4S2/c1-23-11-6-9(7-12(24-2)15(11)25-3)19-16(22)21-17-20-10(8-26-17)13-4-5-14(18)27-13/h4-8H,1-3H3,(H2,19,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAHUBRPMNJHLQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.